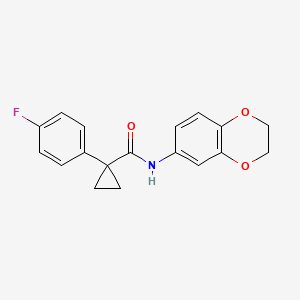

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c19-13-3-1-12(2-4-13)18(7-8-18)17(21)20-14-5-6-15-16(11-14)23-10-9-22-15/h1-6,11H,7-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSVMOHNCRHATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:

Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.

Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through a cyclopropanation reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary, but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibits significant inhibitory activity against key enzymes involved in metabolic disorders:

- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for managing Type 2 Diabetes Mellitus (T2DM). Inhibitors of α-glucosidase can reduce postprandial blood glucose levels. Studies have shown that derivatives of this compound can decrease glucose absorption by approximately 30% in diabetic models .

- Acetylcholinesterase : This enzyme is pivotal in the treatment of Alzheimer's disease. Inhibitors can enhance cholinergic transmission, leading to improved cognitive functions. The compound has been evaluated for its potential neuroprotective effects, demonstrating a reduction in lipid peroxidation and improved cognitive metrics in animal models .

Anti-inflammatory Activity

Compounds structurally related to this compound have shown promising anti-inflammatory properties:

- Inhibition of cyclooxygenase (COX) enzymes has been reported, which are essential mediators of inflammation. Some derivatives exhibited up to 86% inhibition of edema compared to standard anti-inflammatory drugs like sodium diclofenac .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Benzodioxin moiety | Essential for enzyme inhibition |

| Fluorophenyl group | Modulates potency and selectivity |

Diabetes Management

A study involving diabetic rats demonstrated that administration of the compound resulted in significant reductions in blood glucose levels post-meal. The mechanism was attributed to α-glucosidase inhibition, highlighting its potential as a therapeutic agent for T2DM management .

Neuroprotection

In another study focusing on neurodegenerative diseases, derivatives of this compound were tested for their ability to protect against oxidative stress-induced damage. Results indicated enhanced cognitive function and reduced oxidative markers in treated animals .

Wirkmechanismus

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known dioxin with significant toxicological properties.

Polychlorinated Dibenzofurans (PCDFs): Structurally related to dioxins and share similar toxicological profiles.

Polychlorinated Biphenyls (PCBs): Compounds with similar chemical properties and environmental persistence.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other dioxins and related compounds

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic compound with potential therapeutic applications due to its unique structural features and biological properties. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO3. The compound features a cyclopropane ring fused with a benzodioxin moiety and a fluorophenyl group, contributing to its distinctive chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor by binding to active sites of target proteins. This interaction can block substrate access and hinder enzymatic activity, potentially leading to therapeutic effects in various conditions.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |

| A549 (lung cancer) | 18.0 | Inhibition of cell proliferation |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Animal models have demonstrated that it can significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal investigated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours.

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a marked decrease in paw edema and inflammatory mediator release.

Q & A

Q. What are the optimal synthetic routes for producing high-purity N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide?

- Methodological Answer : A scalable synthesis involves cyclopropane ring formation via carboxamide functionalization. For example, a procedure analogous to the preparation of N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () can be adapted:

- Use 1.0 equiv. of the cyclopropene precursor (e.g., 1-phenylcycloprop-2-ene-1-carboxamide) with 4.0 equiv. of a nucleophilic coupling partner (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine).

- Employ silica gel column chromatography (hexanes/EtOAc 5:1) for purification, achieving >75% yield.

- Monitor diastereomer ratios (e.g., dr 23:1) via TLC or HPLC to ensure stereochemical purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multimodal characterization :

- NMR : Analyze cyclopropane protons (δ ~1.5–2.5 ppm) and benzodioxin aromatic signals (δ ~6.5–7.5 ppm) for consistency with predicted splitting patterns.

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) against theoretical values, referencing protocols for fluorinated cyclopropane derivatives ().

- X-ray Crystallography : Resolve conformational details, as demonstrated for related sulfonamide derivatives ().

Q. What experimental conditions are critical for maintaining compound stability during storage?

- Methodological Answer :

- Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the benzodioxin moiety.

- Avoid prolonged exposure to light (UV degradation risk) and humidity (hydrolysis of the carboxamide group).

- Validate stability via HPLC-UV at regular intervals (e.g., monthly), using protocols similar to fluorinated aromatic compounds ().

Advanced Research Questions

Q. How does the cyclopropane ring conformation influence the compound’s interaction with biological targets?

- Methodological Answer :

- Perform conformational analysis using X-ray data (e.g., ) to identify torsional strain or nonplanar geometries.

- Compare with computational models (DFT or MD simulations) to assess energy barriers for ring puckering.

- Correlate findings with in vitro binding assays (e.g., enzyme inhibition) to determine if strained conformers enhance target affinity.

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1%), temperature (25°C vs. 37°C), and buffer ionic strength.

- Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity ().

- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays.

Q. How can researchers design SAR studies to probe the fluorophenyl group’s role in target selectivity?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., -Cl, -CF3, -OCH3) at the 4-fluorophenyl position.

- Use molecular docking (e.g., AutoDock Vina) to map hydrophobic/electrostatic interactions in target binding pockets, referencing fluorinated pharmacophores ().

- Validate predictions with crystallographic data of ligand-target complexes (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.